N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-chloro-N-[(2-prop-2-enoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c1-2-9-23-16-6-4-3-5-14(16)12-21(19(22)11-20)15-7-8-17-18(10-15)25-13-24-17/h2-8,10H,1,9,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPZDSQLEDTJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN(C2=CC3=C(C=C2)OCO3)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851452-58-9 | |
| Record name | N-(1,3-dioxaindan-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Chloroacetamide Derivatives in Agrochemicals
Chloroacetamides are widely used as herbicides due to their inhibition of very-long-chain fatty acid (VLCFA) synthesis. Key comparisons:
Key Differences :
Benzodioxol-Containing Acetamides
Benzodioxol rings are common in bioactive molecules due to their stability and electron-rich nature:
Structural Insights :
Propenyloxy-Substituted Bioactive Molecules
The propenyloxy group appears in diverse contexts, from agrochemicals to peptide derivatives:
Functional Role :
Acetamide-Based Pharmaceuticals
Acetamide linkages are critical in enzyme inhibitors and receptor modulators:
Comparative Analysis :
- The target’s chlorine atom may enable irreversible enzyme inhibition, contrasting with boronates’ reversible binding .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide, also referred to by its CAS number 851452-58-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 305.76 g/mol. The structure features a benzodioxole moiety, which is known for various biological activities, and a chloroacetamide group that may contribute to its pharmacological effects.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 851452-58-9 |
| Molecular Formula | |
| Molar Mass | 305.76 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain kinases involved in cell proliferation and survival pathways.
- Kinase Inhibition : Similar compounds have shown efficacy as inhibitors of MEK1/2 kinases, leading to reduced proliferation in various leukemia cell lines. For instance, an analogue demonstrated an IC50 value of approximately 0.3 µM against MV4-11 cells, indicating potent anti-leukemic activity .
- Signal Transduction : The compound may interfere with signaling pathways that regulate cell growth and survival, particularly by modulating the MAPK pathway which is crucial in cancer biology.
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (Leukemia) | 0.3 | MEK1/2 inhibition |
| MOLM13 (Leukemia) | 1.2 | MEK1/2 inhibition |
| ARO (BRAF mutant melanoma) | 10 | G0/G1 arrest |
Case Studies and Research Findings
Research has highlighted several case studies where compounds similar to this compound have been effective in treating specific types of cancer:
- Acute Biphenotypic Leukemia : In a study involving acute biphenotypic leukemia cells, treatment with a related compound led to significant reductions in cell viability, correlating with decreased phosphorylation of ERK1/2 and downstream effectors .
- Xenograft Models : Animal studies using xenograft models demonstrated that administration of similar compounds resulted in dose-dependent tumor growth inhibition, suggesting potential for therapeutic applications in oncology .
Q & A
Q. What are the established synthetic pathways for this compound, and what critical parameters affect reaction efficiency?
The synthesis involves multi-step reactions starting from 1,3-benzodioxole derivatives and chloroacetamide precursors. Key steps include:
- Amide coupling : Use coupling agents like DCC in anhydrous DMF under nitrogen to prevent hydrolysis of the chloroacetamide group .
- Alkylation : React with 2-(prop-2-en-1-yloxy)benzyl chloride in the presence of K₂CO₃ to control pH (8–9) and minimize side reactions .
- Optimized conditions : Temperature (0–5°C for amide formation), stoichiometry (1:1.2 molar ratio of benzodioxole to chloroacetyl chloride), and reaction time (12–18 hours) . Purity is monitored via TLC and HPLC (>95% intermediate purity required) .
Q. Which analytical techniques are prioritized for structural validation and purity assessment?
A multi-technique approach ensures accuracy:
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ within 2 ppm accuracy) .
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies key protons (e.g., benzodioxole methylene at δ 5.95–6.05 ppm; allyloxy protons at δ 4.85–5.25 ppm) .
- HPLC : Reverse-phase C18 column with acetonitrile/water gradient (retention time reproducibility ±0.2 minutes) .
- DSC : Analyzes crystallinity via melting endotherms (ΔHfusion >100 J/g expected) .
Q. How should initial biological screening be designed to evaluate potential bioactivity?
- Target selection : Prioritize assays relevant to benzodioxole derivatives (e.g., COX-2 inhibition, serotonin receptor modulation) .
- Dose-response curves : Test concentrations from 1 nM–100 µM in triplicate across cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) .
- Control experiments : Include vehicle controls and reference compounds (e.g., celecoxib for COX-2 assays) .
Advanced Research Questions
Q. What computational strategies predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Key residues (e.g., Tyr385, Val523) should show hydrogen bonding with the acetamide group .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the benzodioxole moiety in hydrophobic pockets .
- QSAR modeling : Corate substituent effects (e.g., Hammett σ values) with IC₅₀ data to guide structural optimization .
Q. How can researchers resolve contradictory cytotoxicity data between in vitro and ex vivo models?
- Stability studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS every 6 hours .
- Cellular uptake assays : Compare intracellular concentrations using ¹⁴C-labeled compound and scintillation counting .
- Metabolic profiling : Use liver microsomes from different species (e.g., human vs. rat) to identify species-specific metabolites .
Q. What experimental designs optimize structure-activity relationships (SAR) for the benzodioxole-acetamide core?
- Modular synthesis :
| Region Modified | Examples | Assay Focus |
|---|---|---|
| Benzodioxole | Nitro, methoxy groups | COX-2 inhibition |
| Chloroacetamide | Bromo/fluoro analogs | Solubility/logP |
| Allyloxybenzyl | Propyl/propargyl linkers | Membrane permeability |
- Parallel screening : Test all variants in SPR (binding affinity) and functional assays (e.g., IL-6 suppression) .
Q. How do solvent polarity and proticity influence reaction outcomes during synthesis?
- Polar aprotic solvents : DMF enhances nucleophilicity of intermediates but risks hydrolysis at >40°C .
- Solvent screening : Compare yields in THF (low polarity, 55% yield) vs. DMSO (high polarity, 72% yield) for alkylation steps .
- Additives : Use molecular sieves (3Å) in DMF to scavenge water and improve amide coupling efficiency .
Data Contradiction Analysis
Q. Why might NMR and HRMS data conflict in confirming molecular identity?
- Isotopic patterns : HRMS distinguishes ³⁵Cl/³⁷Cl isotopic peaks (3:1 ratio), while NMR may miss halogen splitting in crowded spectra .
- Tautomerism : Keto-enol tautomerism in the acetamide group can shift NMR signals but not affect HRMS .
- Resolution : Use 700 MHz NMR with cryoprobes and tandem MS (MS/MS) to resolve ambiguities .
Methodological Recommendations
- Synthetic reproducibility : Document all parameters (e.g., cooling rate during crystallization) to ensure batch consistency .
- Assay validation : Pre-treat cell lines with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to standardize metabolic activity .
- Data reporting : Include raw chromatograms (HPLC), NMR integration values, and docking scores in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
